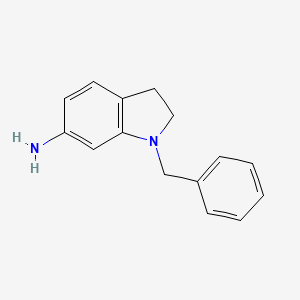

1-Benzyl-2,3-dihydro-1H-indol-6-ylamine

描述

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-2,3-dihydroindol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c16-14-7-6-13-8-9-17(15(13)10-14)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJSFAHMBNVJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)N)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623731 | |

| Record name | 1-Benzyl-2,3-dihydro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256924-07-9 | |

| Record name | 1-Benzyl-2,3-dihydro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Benzyl 2,3 Dihydro 1h Indol 6 Ylamine

Established Synthetic Pathways to the 2,3-Dihydro-1H-indol-6-ylamine Core

The synthesis of the fundamental 2,3-dihydro-1H-indol-6-ylamine scaffold is typically achieved through a sequence of reactions that first establish the bicyclic indoline (B122111) ring system and then incorporate the necessary amino group.

Reductive Transformations of Indole (B1671886) Precursors to Dihydroindolines

A primary method for obtaining the saturated five-membered ring of the indoline structure is through the reduction of an indole precursor. Catalytic hydrogenation is a frequently employed technique for this transformation. For instance, the synthesis of indoline derivatives can be accomplished via the heterogeneous catalytic hydrogenation of precursors like ethyl 4-(2-nitrophenyl)-3-oxobutanoate. epa.gov This method effectively reduces the double bond within the pyrrole (B145914) moiety of the indole system to yield the corresponding dihydroindoline.

Another approach involves the reduction of functional groups on the indole ring that facilitate subsequent cyclization or are themselves converted into the desired functionalities. The reduction of a nitro group on the benzene (B151609) ring of an indole derivative is a common strategy. This can initiate an intramolecular cyclization to form the indole or indoline skeleton. nih.gov Similarly, the reduction of the double bond in precursors like (2-oxoindolin-3-yl)acetonitriles is a key step in forming the saturated indoline ring. nih.gov

Cyclization Reactions for Dihydroindoline Ring Formation

The formation of the dihydroindoline ring itself can be achieved through various intramolecular cyclization reactions. These methods build the heterocyclic structure from acyclic precursors.

The Heck reaction represents a powerful tool for C-C bond formation in the synthesis of indole skeletons. encyclopedia.pub Palladium-catalyzed intramolecular Heck reactions, followed by reductive N-heteroannulation, can be used to construct 3,4-fused tricyclic indole skeletons. encyclopedia.pub Another significant palladium-mediated method is the Larock indole annulation , which has been systematically studied for its utility in macrocyclization and the formation of various ring sizes containing an indole core. nih.gov

Modern synthetic methods also include metal-free approaches. For example, indole derivatives can be synthesized through a sequence involving the thermal ring-opening of a C-C-linked triazole conjugate to form a ketenimine intermediate, which then undergoes amine addition and oxidative cyclization. mdpi.com Theoretical studies using density functional theory (DFT) have been employed to understand the mechanisms of catalyst-dependent cyclization reactions, such as those catalyzed by Rh₂(esp)₂ and InCl₃, to form polycyclic indolines. nih.gov

| Reaction Name | Catalyst/Reagent | Description | Reference |

|---|---|---|---|

| Intramolecular Heck Reaction | Palladium Catalyst | Forms C-C bonds to create fused tricyclic indole skeletons from o-iodoanilines and alkenes. | encyclopedia.pub |

| Larock Indole Annulation | Pd(0) | An annulation reaction used for synthesizing macrocyclic ring systems containing an indole nucleus. | nih.gov |

| Triazole Ring-Opening/Cyclization | Metal-free (thermal) | Involves the ring-opening of a triazole to a ketenimine, followed by amine addition and oxidative cyclization to form the indole ring. | mdpi.com |

| Catalytic Cyclization | Rh₂(esp)₂ or InCl₃ | Catalyzes the cyclization of intermediates to form diverse polycyclic indolines, with the mechanism studied theoretically. | nih.gov |

Introduction of the Benzyl (B1604629) Moiety (N1-Alkylation) and Amine Functionality (C6-Amination)

N1-Alkylation (Benzylation): The introduction of a benzyl group onto the nitrogen atom of the indole or indoline ring is a common N-alkylation reaction. This can be achieved using benzyl halides (e.g., benzyl chloride or bromide) under basic conditions. acs.org Copper(I)-catalyzed C-N coupling reactions provide a mild method for the N-alkylation of amines and amides with aliphatic halides at room temperature. organic-chemistry.org Palladium-doped Metal-Organic Frameworks (MOFs) have also been shown to be effective catalysts for the N-benzylation of amines, including indole. rsc.org

C6-Amination: Direct amination at the C6 position of a pre-formed 1-benzyl-dihydroindoline is challenging. A more synthetically feasible and established route involves starting with a precursor that already contains a nitrogen-based functional group at the C6 position, which is later converted to the amine. A common strategy is to use a 6-nitroindole (B147325) derivative as the starting material. The synthesis proceeds through the following key steps:

N-Benzylation: The nitrogen of the 6-nitroindole is first benzylated.

Reduction: A subsequent reduction step, often using catalytic hydrogenation (e.g., with H₂/Pd/C) or other reducing agents like tin(II) chloride, simultaneously reduces both the nitro group to an amine (C6-NH₂) and the indole double bond to form the saturated dihydroindoline ring. This yields the final target compound, 1-benzyl-2,3-dihydro-1H-indol-6-ylamine.

Novel and Improved Synthetic Approaches

Ongoing research focuses on enhancing the efficiency, yield, and environmental friendliness of the synthesis of dihydroindoline derivatives.

Development of Efficient and High-Yielding Protocols

Significant efforts have been made to develop synthetic protocols that maximize yield and operational simplicity. For example, the synthesis of 2-CF3-3-benzylindoles has been achieved in up to quantitative yields by the reduction of a nitro group in α,β-diaryl-CF3-enones, which initiates an intramolecular cyclization. nih.gov Flow chemistry has also proven to be a valuable technique for improving synthesis routes. The N-alkylation of the indoline nitrogen has been optimized using purpose-built flow reactors, achieving nearly complete conversion in a fraction of the time required for batch processes (30 minutes vs. 4 days) and dramatically increasing the space-time yield. epa.gov

| Target Compound Class | Methodology | Key Features | Reported Yield | Reference |

|---|---|---|---|---|

| 2-CF3-3-benzylindoles | Nitro group reduction followed by intramolecular cyclization | High efficiency and broad synthetic scope. | Up to quantitative yields | nih.gov |

| 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride | Six-step synthesis from 2-aminoindan | Economical, avoids halogenated solvents. | 49% overall yield | researchgate.net |

| Ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate | Flow chemistry hydrogenation | Avoids common reducing chemicals, highly efficient. | - | epa.gov |

| N-Alkylated Indoline | Flow reactor N-alkylation | ~200 times higher space-time yield than batch process. | Near complete conversion | epa.gov |

Green Chemistry Methodologies in Dihydroindoline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and related heterocyclic compounds to reduce environmental impact. mdpi.com For dihydroindoline synthesis, this includes the use of more sustainable techniques and reagents.

Flow Chemistry: As mentioned, continuous flow techniques offer a greener alternative to traditional batch processing. The synthesis of indoline derivatives via heterogeneous catalytic hydrogenation in a flow system avoids harmful reducing agents and allows for significant reductions in carcinogenic reagents like 1,2-dibromoethane. epa.gov

Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular diversity in an efficient and atom-economical manner. researchgate.net A sustainable, two-step MCR for assembling the indole core from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides has been developed. rsc.org This method proceeds under mild conditions using ethanol (B145695) as a solvent and requires no metal catalyst. rsc.org

Alternative Energy Sources: To improve energy efficiency, novel energy sources are being explored. Household infrared lamps have been used to drive C-C bond construction reactions in the synthesis of bis(indolyl)methanes, demonstrating a simple, low-cost, and efficient heating method. scielo.br

Biocatalysis: The use of enzymes (biocatalysis) is a prominent green technique that utilizes mild, aqueous reaction conditions and offers high selectivity, thereby preventing contamination of the product with trace metals. mdpi.com This approach has been successfully applied in the industrial synthesis of various active pharmaceutical ingredients. mdpi.com

Catalytic Approaches and Reaction Optimization

The construction of the this compound molecule typically proceeds via two key stages: the synthesis of the 6-aminoindoline scaffold followed by N-benzylation. Both steps heavily rely on catalytic processes that have been optimized for yield and purity.

The indoline ring itself is often synthesized through intramolecular cyclization of suitable precursors, such as β-arylethylamines. organic-chemistry.org Palladium-catalyzed intramolecular C-H amination is a prominent method for this transformation. organic-chemistry.orgnih.gov For instance, a picolinamide (B142947) (PA)-protected β-arylethylamine substrate can undergo intramolecular amination of an ortho-C(sp²)-H bond, a reaction noted for its high efficiency and mild conditions. organic-chemistry.org The optimization of such reactions involves screening various palladium catalysts, ligands, oxidants, and solvents to maximize the yield of the cyclized product.

The final and crucial step is the N-alkylation of the 6-aminoindoline with a benzyl group. A highly effective and common method for this transformation is reductive amination. nih.gov This process involves the reaction of 6-aminoindoline with benzaldehyde (B42025) to form a Schiff base (imine) intermediate, which is then reduced in situ to the final secondary amine. The optimization of this N-benzylation is critical and involves tuning several parameters. Transition metal catalysts, particularly those based on palladium, are effective for N-alkylation reactions using alcohols as the alkylating agents. researchgate.net The choice of catalyst, base, solvent, and temperature significantly influences the reaction's outcome.

Research into the N-alkylation of anilines with benzyl alcohol provides a model for the optimization of this step. Different catalytic systems can be employed, each with its own set of optimal conditions.

Table 1: Optimization of N-benzylation of 6-Aminoindoline

This table is a representative model based on analogous N-alkylation reactions. researchgate.netrsc.org The starting materials are 6-aminoindoline and benzyl alcohol/benzaldehyde.

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd/C | K₂CO₃ | Toluene | 110 | 24 | Moderate |

| 2 | Pd@[nBu4][Br] | None | None (Neat) | 100 | 12 | High |

| 3 | UiO-67-Co | t-BuOK | Toluene | 120 | 24 | Good |

| 4 | Ni-pincer complex | t-BuOK | DMSO | 110 | 3 | High |

| 5 | NaBH(OAc)₃ | None | Dichloroethane | 25 | 12 | High |

As shown in the table, catalyst systems range from heterogeneous palladium on carbon to homogeneous nickel pincer complexes and metal-organic frameworks (MOFs). researchgate.netrsc.org Conditions for reductive amination using reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often mild and produce high yields at room temperature.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers significant advantages for the synthesis of heterocyclic compounds like indolines. nih.govyoutube.com These benefits include superior heat and mass transfer, enhanced safety, improved reproducibility, and greater scalability. nih.gov While specific literature on the complete flow synthesis of this compound is scarce, the key reaction steps are well-suited for adaptation to flow processes. mdpi.comresearchgate.net

Indole synthesis methods, such as the Fischer indole synthesis, have been successfully translated to continuous flow conditions, often assisted by microwave heating to accelerate the reaction. mdpi.comuc.pt For example, a Fischer indole synthesis can achieve quantitative conversion with a residence time of only a few minutes, leading to high productivity. mdpi.com

The critical steps in forming this compound, namely the cyclization to form the indoline ring and the subsequent reductive amination, can be designed as sequential flow processes. uc.pt

Indoline Formation in Flow: A packed-bed reactor containing a heterogeneous catalyst (e.g., Pd/C) could be used for the intramolecular cyclization step. youtube.com The precursor, dissolved in a suitable solvent, would be pumped through the heated catalyst bed, allowing for precise control over temperature and residence time, thereby optimizing yield and minimizing byproduct formation. nih.gov

Reductive Amination in Flow: The output stream from the first reactor, containing the 6-aminoindoline, could be mixed with a stream of benzaldehyde at a T-mixer. This mixture would then enter a second reactor coil. A subsequent stream containing a reducing agent, or a packed-bed reactor with a solid-supported reducing agent, would facilitate the reduction of the imine intermediate. youtube.com This "telescoped" approach avoids the isolation of intermediates, saving time and resources. youtube.com

The use of flow chemistry can also enhance safety, particularly when dealing with hazardous reagents or highly exothermic reactions. nih.govyoutube.com The small reactor volume significantly mitigates the risks associated with thermal runaways. nih.gov

Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound. The primary mechanisms of interest are the palladium-catalyzed intramolecular C-H amination for the indoline core and the reductive amination for the N-benzylation.

Mechanism of Palladium-Catalyzed Intramolecular C-H Amination: The formation of the indoline ring from a precursor like N-(2-iodo-phenylethyl)picolinamide can be rationalized through a catalytic cycle. nih.gov A proposed mechanism involves the following key steps:

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition into the aryl-iodide bond of the substrate to form an arylpalladium(II) species. nih.gov

C-H Activation/Cyclization: The palladium center then facilitates an intramolecular C-H activation at the ortho position of the pendant amine-bearing ring, leading to the formation of a pallada(II)cycle intermediate. nih.gov

Reductive Elimination: This intermediate then undergoes C-N reductive elimination, forming the new C-N bond of the indoline ring and regenerating the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

Mechanism of Reductive Amination: The N-benzylation of 6-aminoindoline with benzaldehyde proceeds via a two-stage mechanism:

Imine Formation: The primary amine group of 6-aminoindoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This is followed by dehydration to form a protonated Schiff base, or iminium ion. This step is often catalyzed by a mild acid.

Reduction: The iminium ion is a key intermediate that is then reduced to the secondary amine. This reduction can be achieved by various reducing agents, such as hydride donors like sodium borohydride (B1222165) or sodium triacetoxyborohydride. The hydride attacks the electrophilic carbon of the iminium ion, yielding the final product, this compound.

In borrowing hydrogen or transfer hydrogenation catalysis using an alcohol like benzyl alcohol, the mechanism is more complex. The metal catalyst first dehydrogenates the benzyl alcohol to form benzaldehyde and a metal-hydride species. The aldehyde then reacts with the amine to form the imine, which is subsequently reduced by the metal-hydride species. rsc.org

Derivatization and Structural Modification for Academic Research on 1 Benzyl 2,3 Dihydro 1h Indol 6 Ylamine

Chemical Modifications at the N1-Benzyl Moiety

The N1-benzyl group is a critical component of the molecule, often contributing significantly to its interaction with biological targets. Modifications to this group are a primary strategy in academic research.

Introducing substituents onto the phenyl ring of the N-benzyl group allows for a systematic investigation of electronic and steric effects. In a study on N-benzyl indole (B1671886) derivatives for antiplatelet activity, various substitutions were explored. researchgate.net The findings suggested that the position of the substituent is critical; for example, compounds with para-substituents showed decreased activity, which was hypothesized to be due to steric hindrance in the ligand-receptor interaction. researchgate.net Conversely, an ortho-nitrobenzyl derivative proved to be the most potent compound in that series, highlighting the nuanced effects of substituent placement. researchgate.net

Table 3: Effects of N-Benzyl Ring Substitution in a Model Study

| Position | Example Substituent | Observed Effect on Antiplatelet Activity | Reference |

|---|---|---|---|

| ortho | Nitro (NO₂) | Most potent derivative | researchgate.net |

Replacing the entire benzyl (B1604629) group with other N-substituents is a fundamental approach to drastically alter the compound's properties. The importance of the N-benzyl group has been emphasized in studies where its removal leads to a significant loss of biological activity. researchgate.net However, replacing it with other N-arylmethyl or N-alkyl groups is a common strategy to explore the required structural features for activity. researchgate.netresearchgate.net The N-alkylation of the indole nitrogen is a well-established reaction, often achieved by deprotonating the indole N-H with a strong base like sodium hydride, followed by reaction with an appropriate alkyl or arylmethyl halide. youtube.comresearchgate.net Beyond alkyl and aryl groups, other functionalities such as a benzenesulfonyl group can also be substituted at the N1 position. ukm.my

Modifications at the C6-Amine Position

The primary amine at the C6 position is a highly versatile functional handle, making it an excellent point for diversification. chemimpex.com Its nucleophilicity allows for a wide range of chemical transformations to introduce new functionalities, linkers, or larger molecular scaffolds.

Common modifications include:

Acylation: The amine can readily react with acyl chlorides or carboxylic acids (often with a coupling agent) to form stable amide bonds. This introduces a carbonyl group and allows for the attachment of various R-groups.

Alkylation and Reductive Amination: The primary amine can be converted to a secondary or tertiary amine. Reductive amination is a powerful, one-pot method where the amine is reacted with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding alkylated amine. masterorganicchemistry.comwikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the initial carbonyl compound. masterorganicchemistry.comyoutube.com

Formation of Other Nitrogen-Containing Groups: The amine can serve as a precursor for other functional groups. For example, 6-aminoindoles can be converted to 6-amidinoindoles, which involves the transformation of the amine into an amidine group, often via a nitrile intermediate. ukm.my

Conjugation via Linkers: The C6-amine can be used to attach reporter molecules, affinity tags, or other complex moieties, often through a spacer arm. genelink.comcreative-biolabs.com A common strategy involves reacting the amine with an N-hydroxysuccinimide (NHS) ester-activated molecule, which forms a stable amide bond and effectively conjugates the molecule to the oligonucleotide. genelink.com While originating from biochemistry, this principle is widely applied in medicinal chemistry.

Table 4: Common Derivatization Reactions at the C6-Amine

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Acylation | Acyl Chloride, Carboxylic Acid + Coupling Agent | Amide |

| Reductive Amination | Aldehyde/Ketone + NaBH₃CN or NaBH(OAc)₃ | Secondary or Tertiary Amine |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

Acylation, Alkylation, and Arylation of the Amine

The primary amine at the C6 position of 1-benzyl-2,3-dihydro-1H-indol-6-ylamine is a key functional group for introducing a variety of substituents through acylation, alkylation, and arylation reactions. These transformations are fundamental in medicinal chemistry and materials science for creating diverse libraries of compounds.

Acylation: The synthesis of amides from the parent amine is a common and straightforward derivatization. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride. youtube.comyoutube.com The reaction is often carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the acidic byproduct. A wide array of acyl groups can be introduced, ranging from simple alkyl and aryl to more complex heterocyclic moieties, allowing for systematic investigation of structure-activity relationships. The use of thioesters as the acyl source in the presence of a base like cesium carbonate provides a mild and highly chemoselective method for the N-acylation of heterocyclic amines. nih.gov

Alkylation: N-alkylation of the primary amine can be accomplished using various alkylating agents, such as alkyl halides or sulfates. acsgcipr.org Reductive amination is another powerful method for introducing alkyl groups. d-nb.inforesearchgate.net This two-step, one-pot process involves the initial condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. researchgate.netresearchgate.net This method is particularly useful for synthesizing a broad range of N-substituted derivatives with high efficiency.

Arylation: The introduction of aryl groups onto the amine nitrogen is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which utilizes a palladium catalyst with specialized phosphine (B1218219) ligands, is a widely used method for forming C-N bonds between amines and aryl halides or triflates. wikipedia.orglibretexts.orgyoutube.com This reaction is known for its broad substrate scope and tolerance of various functional groups, making it a valuable tool for synthesizing N-aryl derivatives of this compound. wikipedia.org Copper-catalyzed N-arylation reactions, a modification of the classic Ullmann condensation, also provide an effective route to N-arylindoles and related compounds. nih.govnih.gov

Table 1: Examples of Acylation, Alkylation, and Arylation Reactions

| Reaction Type | Reagent 1 (Amine) | Reagent 2 | Product |

|---|---|---|---|

| Acylation | This compound | Acetyl chloride | N-(1-Benzyl-2,3-dihydro-1H-indol-6-yl)acetamide |

| Acylation | This compound | Benzoyl chloride | N-(1-Benzyl-2,3-dihydro-1H-indol-6-yl)benzamide |

| Alkylation | This compound | Methyl iodide | 1-Benzyl-N-methyl-2,3-dihydro-1H-indol-6-amine |

| Reductive Amination | This compound | Acetone | 1-Benzyl-N-isopropyl-2,3-dihydro-1H-indol-6-amine |

| Arylation | This compound | Phenyl bromide | 1-Benzyl-N-phenyl-2,3-dihydro-1H-indol-6-amine |

Derivatization to Schiff Bases and Related Imine Structures

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or a ketone. researchgate.net This reaction is generally reversible and often catalyzed by an acid or a base. rsc.org The primary amine of this compound can readily undergo this reaction with a wide variety of carbonyl compounds to produce a diverse range of Schiff base derivatives. documentsdelivered.comnih.gov

The synthesis of these imines is usually a straightforward process, often involving refluxing the amine and the carbonyl compound in a suitable solvent like ethanol (B145695). researchgate.net The formation of the imine bond introduces a new point of structural and electronic diversity, which can be exploited in various areas of chemical research. For instance, indole-based Schiff bases have been investigated for their coordination chemistry with metal ions and for their potential biological activities. libretexts.orgyoutube.com The imine bond can also serve as a handle for further synthetic transformations.

Table 2: Potential Schiff Base Derivatives from this compound

| Carbonyl Compound | Resulting Schiff Base Structure |

|---|---|

| Benzaldehyde (B42025) | (E)-1-Benzyl-6-(benzylideneamino)-2,3-dihydro-1H-indole |

| 4-Methoxybenzaldehyde | (E)-1-Benzyl-6-((4-methoxybenzylidene)amino)-2,3-dihydro-1H-indole |

| 2-Pyridinecarboxaldehyde | (E)-1-Benzyl-6-((pyridin-2-ylmethylene)amino)-2,3-dihydro-1H-indole |

| Acetophenone | (E)-1-Benzyl-6-(1-phenylethylideneamino)-2,3-dihydro-1H-indole |

| Cyclohexanone | 1-Benzyl-6-(cyclohexylideneamino)-2,3-dihydro-1H-indole |

Combinatorial and High-Throughput Synthesis Approaches for Analog Libraries

Combinatorial chemistry and high-throughput synthesis are powerful strategies for the rapid generation of large libraries of related compounds. wikipedia.orgnih.gov These approaches are particularly valuable in drug discovery and materials science for efficiently exploring a large chemical space to identify compounds with desired properties. nih.govacs.org The this compound scaffold is an excellent starting point for the construction of such libraries due to the versatile reactivity of its primary amine.

A combinatorial library based on this scaffold can be designed by systematically applying the derivatization reactions discussed previously (acylation, alkylation, arylation, and Schiff base formation) using a diverse set of building blocks. For example, a library of amides can be generated by reacting the parent amine with a collection of different acyl chlorides in a parallel or split-and-pool synthesis format. dicp.ac.cn Similarly, a library of Schiff bases can be synthesized by reacting the amine with an array of aldehydes and ketones.

High-throughput synthesis techniques often employ automated liquid handlers and parallel reactors to perform and monitor a large number of reactions simultaneously. The products are typically purified using high-throughput methods like mass-directed preparative HPLC. The resulting library of compounds can then be screened for biological activity or other properties of interest. The design of such libraries often involves computational methods to ensure chemical diversity and drug-likeness of the synthesized molecules. rsc.org

Table 3: Hypothetical Combinatorial Library Design

| Scaffold | Reaction Type | Building Block Set | Resulting Library |

|---|---|---|---|

| This compound | Acylation | Set of 20 diverse acyl chlorides | Library of 20 N-acyl derivatives |

| This compound | Reductive Amination | Set of 20 diverse aldehydes | Library of 20 N-alkyl derivatives |

| This compound | Schiff Base Formation | Set of 20 diverse ketones | Library of 20 imine derivatives |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 1-Benzyl-2,3-dihydro-1H-indol-6-ylamine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic protons of the benzyl (B1604629) group and the indoline (B122111) ring would appear in the downfield region (typically δ 6.5-7.5 ppm). The benzylic methylene (B1212753) protons (N-CH₂-Ph) would likely appear as a singlet around δ 4.0-4.5 ppm. The two methylene groups of the dihydro-indole ring (C2-H₂ and C3-H₂) are expected to appear as triplets in the aliphatic region (around δ 2.8-3.5 ppm). The protons of the amino group (-NH₂) would present as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. One would expect to see signals for all 15 carbon atoms in the molecule. The aromatic carbons would resonate in the δ 110-150 ppm range. The benzylic methylene carbon is anticipated around δ 50-55 ppm, while the C2 and C3 carbons of the indoline ring would be found further upfield, typically in the δ 25-35 ppm range.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, for instance, between the C2 and C3 protons of the indoline ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations, for example, linking the benzylic methylene protons to the C7a and C1' carbons, thus confirming the position of the benzyl group on the nitrogen atom.

While specific, experimentally verified spectral data for this compound is not widely available in published literature, the expected shifts can be inferred from data on structurally similar compounds. For instance, studies on other N-benzyl substituted heterocycles show characteristic shifts for the benzyl protons and carbons. mdpi.com Similarly, data for substituted indolines confirm the expected chemical shift ranges for the dihydro-indole core. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are estimated values based on analogous structures and require experimental verification.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic (Indoline) | 6.5 - 7.0 | 110 - 150 |

| Aromatic (Benzyl) | 7.2 - 7.4 | 127 - 140 |

| N-CH₂ (Benzylic) | ~4.3 | ~54 |

| C2-H₂ | ~3.3 | ~50 |

| C3-H₂ | ~2.9 | ~28 |

| NH₂ | Broad | - |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₅H₁₆N₂), the expected exact mass is approximately 224.13 g/mol .

In a typical high-resolution mass spectrometry (HRMS) experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound would be detected as its protonated molecular ion [M+H]⁺ at an m/z value of approximately 225.1386. beilstein-journals.org The high accuracy of this measurement allows for the unambiguous determination of the elemental composition.

Fragmentation analysis (MS/MS) would reveal characteristic losses. A primary fragmentation pathway would likely involve the cleavage of the benzyl group, resulting in a prominent fragment ion corresponding to the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. Another significant fragment would correspond to the remaining indoline structure after the loss of the benzyl group. Predicted data for the related 5-amino isomer shows expected adducts such as [M+Na]⁺ and [M+K]⁺. beilstein-journals.orguni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 224.13 |

| [M+H]⁺ | 225.14 |

| [M+Na]⁺ | 247.12 |

| [M-C₇H₇]⁺ | 133.08 |

| [C₇H₇]⁺ | 91.05 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.

The N-H stretching vibrations of the primary amine (-NH₂) are expected to appear as two distinct, medium-intensity bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of both the indoline and benzyl rings would be observed just above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene groups (CH₂) in the indoline and benzyl moieties would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations for the aromatic and aliphatic amines would be visible in the 1250-1360 cm⁻¹ range. The characteristic out-of-plane (OOP) bending vibrations for the substituted benzene (B151609) rings would also be present in the fingerprint region (650-900 cm⁻¹), providing information about the substitution pattern. For comparison, the N-H stretch in unsubstituted indole (B1671886) appears around 3406 cm⁻¹. researchgate.net

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (CH₂) | C-H Stretch | 2850 - 2960 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Amine C-N | C-N Stretch | 1250 - 1360 |

| Aromatic C-H | C-H OOP Bending | 650 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the substituted aniline (B41778) and benzyl chromophores. The indoline system, being a substituted aniline, will be the primary contributor to the UV spectrum. Typically, aniline derivatives show a strong primary absorption band (π → π* transition) around 230-240 nm and a secondary, weaker band (n → π* transition) around 280-290 nm. The presence of the benzyl group may cause slight shifts ( batochromic or hypsochromic) and changes in intensity of these bands.

Chromatographic Methods (HPLC, TLC) for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for its separation from reaction mixtures or impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. For this compound, a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) would be used to obtain a retention factor (Rƒ) value that allows for clear separation from starting materials and by-products.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity determination. Using a suitable column (e.g., C18 reverse-phase) and a mobile phase (e.g., a gradient of acetonitrile (B52724) and water), a sharp, symmetrical peak for the compound would be expected. The purity can be accurately determined by integrating the peak area, and this method is often coupled with a UV detector set to one of the compound's absorption maxima.

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimental values obtained for this compound must align with the theoretical values calculated from its empirical formula, C₁₅H₁₆N₂. This analysis serves as a fundamental confirmation of the compound's composition. nih.govresearchgate.net

Table 4: Theoretical Elemental Composition of C₁₅H₁₆N₂

| Element | Atomic Mass | Number of Atoms | Total Mass | % Composition |

| Carbon (C) | 12.011 | 15 | 180.165 | 80.31% |

| Hydrogen (H) | 1.008 | 16 | 16.128 | 7.19% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 12.50% |

| Total | 224.307 | 100.00% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. It would confirm the planarity of the aromatic rings and the conformation of the five-membered dihydro-indole ring (which is typically in an envelope or twisted conformation). Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing. While crystallographic data for the specific title compound is not readily found in open literature, studies on similar indole derivatives demonstrate the power of this technique in providing unequivocal structural proof. researchgate.netresearchgate.net

In Vitro and in Vivo Biological Activity Research of 1 Benzyl 2,3 Dihydro 1h Indol 6 Ylamine and Its Derivatives

Investigation of Pharmacological Activities (Categories)

The core structure of 1-Benzyl-2,3-dihydro-1H-indol-6-ylamine has served as a versatile scaffold for the development of new chemical entities with diverse biological actions. The following sections detail the research into the various pharmacological categories.

Anti-inflammatory Research

Derivatives of the 1-benzylindole scaffold have been investigated for their potential to combat inflammation. The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade.

One area of focus has been the inhibition of cytosolic phospholipase A2α (cPLA2α), an enzyme responsible for the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Systematic structural variations of a 1-benzylindole lead compound resulted in derivatives with significantly enhanced inhibitory potency against cPLA2α. For instance, certain 5-(1-benzylindol-3-ylmethyl)-2H-tetrazol-2-yl)pentanoic acid derivatives have demonstrated submicromolar activity against this enzyme. nih.gov

Furthermore, N-acylhydrazone derivatives of indole (B1671886) have been shown to possess anti-inflammatory properties. One such derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), demonstrated significant in vivo anti-inflammatory activity in a carrageenan-induced peritonitis model. mdpi.com At doses of 10 and 20 mg/kg, JR19 reduced leukocyte migration by 59% and 52%, respectively. mdpi.com In a subcutaneous air pouch assay, a 10 mg/kg dose of JR19 led to a 66% reduction in cell migration. mdpi.com

Other studies have explored indole derivatives of ursolic acid, which have shown significant inhibition of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages. chemrxiv.org For example, an indole derivative of ursolic acid containing a methyl group exhibited a potent NO inhibition of 48.3 ± 0.1% in LPS-stimulated RAW 264.7 cells. chemrxiv.org

Anti-inflammatory Activity of 1-Benzylindole Derivatives

| Compound | Target | Assay | Result | Reference |

|---|---|---|---|---|

| 5-(1-benzylindol-3-ylmethyl)-2H-tetrazol-2-yl)pentanoic acid derivatives | cPLA2α | Enzyme Inhibition | Submicromolar IC50 | nih.gov |

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | Inflammation | Carrageenan-induced peritonitis (in vivo) | 59% inhibition at 10 mg/kg | mdpi.com |

| Indole derivative of ursolic acid (with methyl group) | Nitric Oxide | LPS-stimulated RAW 264.7 cells | 48.3 ± 0.1% NO inhibition | chemrxiv.org |

Antimicrobial Research (Antibacterial, Antifungal, Antiparasitic)

The 1-benzylindole core and its derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. These findings suggest their potential as a new class of antimicrobial agents.

Derivatives of 1-benzyl-1,2,3-triazoles have been evaluated for their antibacterial activity. For example, 1-(1-Benzyl-1H-1,2,3-triazol-4-yl) cyclopentanol (B49286) showed selective moderate inhibition of Staphylococcus aureus at concentrations of 50 µg/mL to 200 µg/mL. scielo.org.mxresearchgate.net Another derivative, 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-1-ol, was found to be active against Escherichia coli and Salmonella enterica. scielo.org.mx

In the fight against drug-resistant bacteria, N-benzyl tricyclic indolines have emerged as a novel class of anti-MRSA (methicillin-resistant Staphylococcus aureus) agents. Optimization of a hit compound from a bio-inspired polycyclic indoline (B122111) library led to the discovery of a more potent antibacterial agent against S. aureus. nih.gov

Furthermore, a series of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivatives, including a 1-benzyl substituted analog, were synthesized and showed significant activity against various strains of Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans. nih.gov For instance, 2-(1-Benzyl-1H-indol-3-yl)-1H-benzo[d]imidazole was synthesized and evaluated, with related compounds in the series exhibiting MIC values as low as 3.9 µg/mL against C. albicans. nih.gov

Antimicrobial Activity of 1-Benzylindole and Related Derivatives

| Compound/Derivative Class | Microorganism | Activity (MIC/Concentration) | Reference |

|---|---|---|---|

| 1-(1-Benzyl-1H-1,2,3-triazol-4-yl) cyclopentanol | Staphylococcus aureus | 50-200 µg/mL (moderate inhibition) | scielo.org.mxresearchgate.net |

| 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-1-ol | Escherichia coli, Salmonella enterica | Active (concentration not specified) | scielo.org.mx |

| N-Benzyl tricyclic indolines | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent antibacterial activity | nih.gov |

| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivatives | Candida albicans | MIC as low as 3.9 µg/mL | nih.gov |

Antioxidant Research

Several derivatives of 1-benzylindole have been investigated for their antioxidant properties, demonstrating the capacity to scavenge free radicals and inhibit oxidative processes. These properties are crucial in the context of many diseases where oxidative stress plays a pathogenic role.

A study on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides revealed their antioxidant potential through various assays. nih.govresearchgate.net For instance, nitrones with a 4-fluorophenyl, 2,4-difluorophenyl, or 4-fluoro-3-methylphenyl motif showed high interaction with the stable free radical DPPH, with inhibition ranging from 64.5% to 81% after 20 minutes. nih.govresearchgate.net Some of these derivatives also proved to be potent inhibitors of lipid peroxidation. nih.gov

In another study, a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivatives and their corresponding carboxylic acids were synthesized and evaluated for their antioxidant activity. nih.gov The oxidized compounds, in particular, showed potent antioxidant effects. For example, compounds FM10 and FM12 displayed IC50 values of 8.36 µM and 15.30 µM in the DPPH assay, and 8.90 µM and 17.22 µM in the ABTS assay, respectively, which were comparable to the standard antioxidant, gallic acid. nih.gov

Antioxidant Activity of 1-Benzylindole Derivatives

| Compound/Derivative Class | Assay | Result (IC50 or % Inhibition) | Reference |

|---|---|---|---|

| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | DPPH Radical Scavenging | 64.5-81% inhibition after 20 min | nih.govresearchgate.net |

| Compound FM10 | DPPH Assay | IC50 = 8.36 µM | nih.gov |

| Compound FM10 | ABTS Assay | IC50 = 8.90 µM | nih.gov |

| Compound FM12 | DPPH Assay | IC50 = 15.30 µM | nih.gov |

| Compound FM12 | ABTS Assay | IC50 = 17.22 µM | nih.gov |

Neuroprotective Research

The neuroprotective potential of indole-based compounds, including derivatives of 1-benzylindole, is an active area of research. These compounds are being explored for their ability to protect neurons from damage and degeneration, particularly in the context of neurodegenerative diseases.

A study on a series of synthetic indole–phenolic compounds demonstrated their multifunctional neuroprotective properties. These compounds exhibited metal-chelating abilities and were able to protect SH-SY5Y neuroblastoma cells from hydrogen peroxide (H2O2)-induced cytotoxicity. nih.gov Several of the tested compounds significantly preserved cell viability in the presence of H2O2, with some increasing viability to over 80%. nih.gov

Another study focused on novel 3-arylcoumarins bearing an N-benzyl triazole moiety and found that they possess neuroprotective properties. frontiersin.org Two compounds, 8l and 8n, were shown to be non-cytotoxic to PC12 cells at concentrations up to 50 µM and exhibited significant inhibition of amyloid-β aggregation, a key pathological hallmark of Alzheimer's disease. frontiersin.org

Neuroprotective Activity of Indole Derivatives

| Compound/Derivative Class | Assay | Result | Reference |

|---|---|---|---|

| Synthetic indole–phenolic compounds | H2O2-induced cytotoxicity in SH-SY5Y cells | Increased cell viability to >80% | nih.gov |

| 3-Arylcoumarin with N-benzyl triazole (8l) | Self-induced Aβ aggregation | 61.3% inhibition at 100 µM | frontiersin.org |

| 3-Arylcoumarin with N-benzyl triazole (8n) | Self-induced Aβ aggregation | 76.2% inhibition at 100 µM | frontiersin.org |

Receptor Antagonist/Agonist Research (e.g., Serotonin (B10506) Receptor Antagonism)

Derivatives of 1-benzylindole have been investigated for their ability to interact with various receptors, with a particular focus on serotonin receptors due to the structural similarity of the indole core to serotonin.

A series of 2,3-dihydro-benzo nih.govnih.govoxazin-4-yl)-2-{4-[3-(1H-3-indolyl)-propyl]-1-piperazinyl}-ethanamide derivatives were synthesized and evaluated as multitarget ligands for the serotonin transporter (SERT), dopamine (B1211576) D2 receptor, and monoamine oxidase-A (MAO-A). nih.gov All tested compounds showed affinity for SERT in the nanomolar range, with some compounds displaying Ki values between 5 and 10 nM. nih.gov

Another study on trans-2-(indol-3-yl)cyclopropylamine derivatives revealed their affinity for various serotonin receptor subtypes. While most compounds lacked high affinity for 5-HT2A and 5-HT2B receptors, they showed considerably higher affinity for the 5-HT2C receptor. The 5-fluoro-substituted derivative was the most potent, with a Ki of 1.9 nM at the 5-HT2C receptor. nih.gov

New triazine derivatives have also been explored as serotonin 5-HT6 receptor ligands. mdpi.com In one study, a 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine derivative was identified as a potent and selective 5-HT6R ligand with a Ki of 13 nM. mdpi.com

Receptor Binding Affinity of Indole Derivatives

| Compound/Derivative Class | Receptor Target | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 2,3-dihydro-benzo nih.govnih.govoxazin-4-yl)-2-{4-[3-(1H-3-indolyl)-propyl]-1-piperazinyl}-ethanamides | Serotonin Transporter (SERT) | 5 - 10 nM | nih.gov |

| 5-Fluoro-trans-2-(indol-3-yl)cyclopropylamine | 5-HT2C Receptor | 1.9 nM | nih.gov |

| 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | 5-HT6 Receptor | 13 nM | mdpi.com |

Anticancer/Cytotoxic Research

The cytotoxic potential of 1-benzylindole derivatives against various cancer cell lines has been a significant area of investigation, with many compounds demonstrating promising anticancer activity.

A benzylamide derivative of maslinic acid, a compound with structural similarities to some indole derivatives, has shown cytotoxic effects against melanoma cell lines. This derivative elicited a concentration-dependent cytotoxic effect on both B164A5 and A375 melanoma cells. nih.gov

A library of 50 indolyl sulfonamides was synthesized and screened for cytotoxicity against seven pancreatic cancer cell lines. Thirteen of these compounds were identified as cytotoxic at a concentration of 50 μM. nih.gov Further investigation revealed that four of these compounds displayed IC50 values of less than 1 μM against one or more pancreatic cancer cell lines in an assay measuring inhibition of ATP production. nih.gov

In a study on the antimicrobial and cytotoxic effects of 1-benzyl-1,2,3-triazole derivatives, one compound exhibited a higher cytotoxic effect than the standard anticancer drug 5-fluorouracil (B62378) in a brine shrimp assay. researchgate.net

Cytotoxic Activity of Indole Derivatives Against Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/Concentration) | Reference |

|---|---|---|---|

| Benzylamide derivative of maslinic acid | B164A5 Murine Melanoma | Cytotoxic at 50 and 100 µM | nih.gov |

| Benzylamide derivative of maslinic acid | A375 Human Melanoma | Cytotoxic at 100 µM | nih.gov |

| Indolyl sulfonamides (4 compounds) | Pancreatic Cancer Cell Lines | IC50 < 1 µM | nih.gov |

| 1-Benzyl-1,2,3-triazole derivative | Brine Shrimp Assay | Higher cytotoxicity than 5-fluorouracil | researchgate.net |

Other Biologically Relevant Activities (e.g., Antipyretic, Antidiabetic)

While research focusing specifically on the antipyretic and antidiabetic properties of this compound is not extensively available in public literature, studies on related indole and indoline structures indicate potential activities in these areas.

Antipyretic Activity: Research into novel heterocyclic compounds has shown that certain indoline derivatives possess significant antipyretic effects. For instance, a series of pyrazolyl indoline-3-one hybrids were evaluated for their antipyretic efficacy in a yeast-induced pyrexia model in rats. rasayanjournal.co.in These compounds demonstrated notable temperature-reducing capabilities. rasayanjournal.co.in One unsubstituted hybrid, in particular, showed the highest antipyretic activity and a rapid onset of action. rasayanjournal.co.in The study concluded that the pyrazolyl indoline-3-one moiety is a key contributor to the observed antipyretic effects. rasayanjournal.co.in Additionally, other synthesized indole derivatives have been evaluated for antipyretic activities, with some exhibiting moderate to significant effects. jbarbiomed.com

Antidiabetic Activity: The potential for indole-related structures in managing diabetes has been explored, primarily through the inhibition of key enzymes. While direct studies on 1-benzylindoline (B1278262) analogs are limited, research on structurally related N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives has identified them as potential antidiabetic agents. ed.ac.uknih.gov These compounds were found to significantly lower plasma glucose levels in non-insulin-dependent diabetes mellitus rat models. ed.ac.ukresearchgate.net The proposed mechanism for this activity involves the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in regulating glucose metabolism. ed.ac.ukresearchgate.net

**5.2. Mechanistic Studies of Biological Actions

Mechanistic Studies of Biological Actions

Molecular Target Identification and Validation

The biological effects of this compound derivatives are underpinned by their interaction with specific molecular targets. Research has successfully identified and validated several of these targets, which are primarily protein kinases and receptors involved in critical cellular signaling pathways.

A key molecular target identified for 1-benzylindolinone derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com VEGFR-2 is a crucial kinase in angiogenesis, the process of forming new blood vessels, which is vital for tumor growth. mdpi.com The validation of VEGFR-2 as a target was confirmed through kinase inhibition assays showing that specific 1-benzyl-5-bromoindolin-2-one derivatives effectively inhibit its activity. mdpi.com

Another validated target is the Receptor-Interacting Protein 1 (RIP1) kinase, which is a critical mediator of necroptosis, a form of programmed cell death. nih.gov A series of 1-benzyl-1H-pyrazole derivatives were designed and synthesized as RIP1 kinase inhibitors, and their direct binding and inhibitory function were confirmed through kinase assays and cellular necroptosis assays. nih.gov

For other related structures, acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission, has been identified as a target. nih.gov The development of potent AChE inhibitors has been based on lead compounds like 1-benzyl-4-(2-isoindolin-2-ylethyl)piperidine. nih.gov Furthermore, studies on 1-benzyl-indole-3-carbinol have shown that it targets the Sp1 transcription factor and the estrogen receptor-alpha, disrupting their functions in cancer cells. nih.gov

Receptor Binding and Signaling Pathway Modulation (e.g., G-protein coupled receptors)

Derivatives based on the 1-benzylindole scaffold have been shown to bind with high affinity to several G-protein coupled receptors (GPCRs), thereby modulating their signaling pathways.

Cannabinoid Receptors (CB1 and CB2): A series of N-benzyl indolequinuclidinone (IQD) analogs have been identified as novel ligands for cannabinoid receptors. Radioligand binding assays were used to evaluate their affinity and selectivity. Certain analogs exhibited high affinity for the CB2 receptor and lower affinity for the CB1 receptor. For example, compound 8 (R=R²=H, R¹=F) and compound 13 (R=COOCH₃, R¹=R²=H) showed high binding affinity for CB2 receptors with Kᵢ values of 1.33 nM and 2.50 nM, respectively. Compound 13 was particularly notable for its 34-fold greater selectivity for the CB2 receptor over the CB1 receptor, highlighting its potential for modulating cannabinoid receptor signaling pathways in a selective manner.

Cholecystokinin 1 (CCK1) Receptor: Triazolobenzodiazepinone derivatives containing the N-benzyl-indole motif have been developed as potent CCK1 receptor agonists. The CCK1 receptor is a GPCR involved in satiety and food intake. In vitro and in vivo assays confirmed that these analogs act as agonists, with one identified compound significantly reducing food intake in animal models, demonstrating effective modulation of the CCK1 signaling pathway.

Enzyme Inhibition and Activation Mechanisms (e.g., topoisomerases, kinases, histone deacetylases)

The 1-benzylindoline/indole scaffold is a cornerstone for a variety of potent enzyme inhibitors, particularly targeting kinases involved in cancer and inflammation.

VEGFR-2 Inhibition: As a key mediator of angiogenesis, VEGFR-2 is a prime target for anticancer therapies. A series of 1-benzyl-5-bromoindolin-2-one derivatives were synthesized and found to be effective VEGFR-2 inhibitors. mdpi.com Compounds 7c and 7d from this series showed significant inhibitory activity against VEGFR-2. mdpi.com

Table 1: VEGFR-2 Inhibitory Activity of 1-Benzyl-5-bromoindolin-2-one Derivatives

| Compound | Substituent (Aryl) | IC₅₀ (µM) |

|---|---|---|

| 7c | 4-Fluorophenyl | 0.728 |

| 7d | 4-Chlorophenyl | 0.503 |

Data sourced from MDPI. mdpi.com

Acetylcholinesterase (AChE) Inhibition: Derivatives related to the 1-benzylindoline structure have been developed as potent inhibitors of AChE. nih.gov The compound 13e (E2020), a 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, emerged from SAR studies of rigid analogs of 1-benzyl-4-(2-isoindolin-2-ylethyl)piperidine. nih.gov It proved to be a highly potent AChE inhibitor with an IC₅₀ value of 5.7 nM and was 1250 times more selective for AChE over butyrylcholinesterase. nih.gov

RIP1 Kinase Inhibition: The RIP1 kinase is a target for controlling necroptosis-related diseases. nih.gov A class of 1-benzyl-1H-pyrazole derivatives was optimized for RIP1 kinase inhibition. nih.gov Compound 4b from this series was identified as a potent inhibitor with a Kd value of 0.078 µM against the RIP1 kinase. nih.gov

Table 2: RIP1 Kinase Inhibitory Activity of a 1-Benzyl-1H-pyrazole Derivative

| Compound | Target | Kd (µM) | Cell-Based EC₅₀ (µM) |

|---|---|---|---|

| 4b | RIP1 Kinase | 0.078 | 0.160 |

Data sourced from PubMed. nih.gov

Cellular Pathway Perturbation Analysis (e.g., apoptosis, cell line studies)

The therapeutic potential of 1-benzylindoline/indole derivatives is often linked to their ability to perturb cellular pathways, particularly those governing cell cycle progression and apoptosis (programmed cell death).

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells: Studies on 1-benzyl-5-bromoindolin-2-one derivatives have demonstrated their ability to interfere with the cell cycle and induce apoptosis in human breast cancer cells (MCF-7). mdpi.com The potent VEGFR-2 inhibitor 7d was shown to cause a significant accumulation of cells in the G2/M phase of the cell cycle. mdpi.com Furthermore, this compound triggered the apoptotic pathway, as evidenced by a significant increase in the levels of pro-apoptotic proteins Caspase-3, Caspase-9, and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. mdpi.com

Similarly, 1-benzyl-indole-3-carbinol (1-benzyl-I3C) was found to be a highly potent inducer of a G1 cell cycle arrest in both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) breast cancer cells. nih.gov This arrest was associated with the disruption of endogenous interactions of the Sp1 transcription factor with the promoter of the CDK6 gene, a key regulator of the G1 phase. nih.gov

Inhibition of Apoptosis in Other Cell Types: Conversely, certain 1-benzylindazole derivatives have been identified as inhibitors of apoptosis. The parent compound of this series, YC-1, and its derivatives were found to be effective inhibitors of sodium nitroprusside-induced apoptosis in vascular smooth muscle cells. nih.gov This anti-apoptotic effect suggests a potential therapeutic application in conditions like sepsis and septic shock. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of compounds derived from the 1-benzylindole and 1-benzylindoline scaffolds. These studies systematically modify different parts of the molecule to understand their contribution to biological activity.

Importance of the 1-Benzyl Group: The N-benzyl group is often critical for activity. In the development of soluble guanylate cyclase (sGC) activators based on the YC-1 (3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole) scaffold, removal of the 1-benzyl group led to a significant reduction in antiplatelet activity, indicating the necessity of an aromatic ring at this position. nih.gov For RIP1 kinase inhibitors, substituting the benzyl (B1604629) group with other functionalities was explored. nih.gov While various substitutions on the benzyl ring were tolerated, the presence of the benzyl moiety itself was a key component of the pharmacophore. nih.gov

Modifications to the Indole/Indoline Core: The core heterocyclic system is a major determinant of activity. In the development of acetylcholinesterase inhibitors, it was found that the 2-isoindoline moiety of a lead compound could be replaced with an indanone scaffold without a significant loss of potency, leading to the discovery of highly active inhibitors. nih.gov

Influence of Substituents: SAR studies on 1-benzyl-5-bromoindolin-2-one hydrazones as VEGFR-2 inhibitors revealed the importance of the substituent on the thiazole (B1198619) ring. mdpi.com Derivatives bearing a 4-arylthiazole moiety were evaluated, and it was found that substitution on the aryl ring significantly impacted anticancer activity. A 4-chlorophenyl substituent (7d ) resulted in greater potency against MCF-7 breast cancer cells compared to a 4-fluorophenyl group (7c ). mdpi.com

In the development of YC-1 analogs as antiplatelet agents, modifications at the R² position (the furan (B31954) ring) showed that converting the hydroxymethyl group to an ether enhanced activity. nih.gov In contrast, introducing an amine substituent at the same position altered the inhibitory profile, conferring activity against thrombin-induced aggregation but not against collagen-induced aggregation. nih.gov

For RIP1 kinase inhibitors based on a 1-benzyl-1H-pyrazole scaffold, SAR analysis led to the discovery that specific substituents on the pyrazole (B372694) ring and the benzyl group were optimal for potency. nih.gov These systematic studies allow for the rational design of more effective and specific therapeutic agents based on the this compound framework.

Impact of N1-Benzyl Substitutions on Biological Activity

The N-benzyl group is a common substituent in many biologically active indole derivatives, often enhancing affinity and potency at various receptors. nih.gov While direct SAR studies on this compound are limited, research on related N-benzylated tryptamines and other indole-containing compounds provides valuable insights. For instance, N-benzylation of tryptamines is known to significantly increase their affinity for 5-HT2 receptors. nih.gov

In a broader context, the substitution pattern on the N1-benzyl ring itself can dramatically influence biological activity. Studies on other heterocyclic compounds have shown that introducing various substituents on the benzyl moiety can modulate potency and selectivity. For example, in a series of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamides, altering the substitution on the benzyl group led to significant differences in antiproliferative activity against cancer cell lines. nih.gov Specifically, p-alkylbenzyl substituted triazoles showed high cytostatic action against A2780 ovarian cancer cells. nih.gov Similarly, in a series of N-benzyl-1H-benzimidazol-2-amine derivatives, the nature and position of substituents on the benzyl ring were critical for their antileishmanial activity.

The following table summarizes the impact of N-benzyl substitutions on the biological activity of various indole and related heterocyclic derivatives, offering a potential predictive framework for the activity of this compound analogs.

| Compound Class | N-Benzyl Substitution | Observed Biological Activity | Reference |

| Tryptamines | Unsubstituted Benzyl | Increased 5-HT2 receptor affinity | nih.gov |

| 1,2,3-Triazole Carboxamides | p-Alkylbenzyl | High cytostatic action against A2780 cells | nih.gov |

| Benzimidazoles | Substituted Benzyl | Modulated antileishmanial activity | |

| Spiropiperidines | Benzyl | Fits into hydrophobic pocket, π-stacking with Tyrosine | researchgate.net |

Role of the 2,3-Dihydroindol Ring System in Activity

The 2,3-dihydroindole (indoline) ring system is a key structural motif in a variety of biologically active compounds. mdpi.comnih.gov Its non-planar, saturated heterocyclic ring provides a three-dimensional scaffold that can be crucial for specific receptor interactions, distinguishing it from the planar indole ring. nih.gov 2,3-Dihydroindoles are recognized as promising starting points for the synthesis of compounds with neuroprotective and antioxidant properties. mdpi.comnih.gov

The reduction of the C2-C3 double bond in the indole ring to form the 2,3-dihydroindole scaffold can significantly alter the biological activity profile. For example, in studies on melatonin (B1676174) receptor ligands, 2,3-dihydroindole derivatives generally exhibited lower binding affinity to both MT1 and MT2 receptors compared to their indole counterparts. mdpi.com This suggests that the planarity of the indole ring may be important for high-affinity binding to these specific receptors. mdpi.com

However, the flexibility of the 2,3-dihydroindole ring can be advantageous for other targets. This scaffold allows for specific spatial arrangements of substituents that can lead to high functional specialization. nih.gov The saturation at the 2 and 3 positions allows for the introduction of chiral centers, which can be critical for stereospecific interactions with biological targets.

| Scaffold | Biological Target/Activity | Key Finding | Reference |

| 2,3-Dihydroindole | Melatonin Receptors (MT1/MT2) | Lower binding affinity compared to indole analogs | mdpi.com |

| 2,3-Dihydroindole | General Neuroprotection | Promising scaffold for neuroprotective agents | mdpi.comnih.gov |

| 2,3-Dihydroindole | General Antioxidant | Potential for antioxidant activity | nih.gov |

| 2,3-Dihydroindole | Chemical Stability | Susceptible to oxidation and aromatization | nih.gov |

Influence of C6-Amine Modifications on Biological Response

The position and nature of substituents on the benzene (B151609) ring of the indole or indoline scaffold are critical determinants of biological activity. The C6-amino group in this compound is a key functional group that can significantly influence its pharmacological properties. While specific studies on C6-amine modifications of this exact compound are scarce, research on related 6-aminoindole (B160974) and 6-aminoindoline derivatives provides valuable insights.

In a study on 6-chloro-1-phenylbenzazepines, a C-8 amino group, which is electronically similar to a C6-amino group in the indoline scaffold, was found to be well-tolerated for high D1 receptor affinity. nih.gov This suggests that an amino group at this position can act as a hydrogen bond donor, a crucial interaction for receptor binding. nih.gov

Modifications of the amino group, such as acylation or the introduction of different alkyl or aryl substituents, can drastically alter the biological response. For example, in a series of N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl) derivatives, the specific nature of the substituent on the C6-nitrogen was a key determinant of activity as a neuropeptide Y Y2 receptor antagonist.

Furthermore, the introduction of a primary amine with a C6 spacer arm is a common strategy in medicinal chemistry to allow for the attachment of various labels or to modulate pharmacokinetic properties. nih.gov The length and nature of such a spacer can impact the molecule's ability to interact with its target.

| Scaffold | C6-Amine Modification | Impact on Biological Activity | Reference |

| 1-Phenylbenzazepine (C-8 Amino) | Amino group | Tolerated for high D1 receptor affinity | nih.gov |

| 2,3-Dihydro-1H-indol-6-yl | Acylation and further substitution | Key for neuropeptide Y Y2 receptor antagonism | |

| General | Primary amine with C6 spacer | Allows for conjugation and property modulation | nih.gov |

Identification of Key Pharmacophoric Features and Binding Motifs

A pharmacophore is an abstract representation of the molecular features that are essential for a specific biological activity. unina.it Identifying the key pharmacophoric features of this compound and its derivatives is crucial for understanding their mechanism of action and for designing more potent and selective analogs. While a specific pharmacophore model for this compound is not available in the literature, we can infer a potential model based on the analysis of its structural components and data from related molecules.

A plausible pharmacophore model for this class of compounds would likely include:

Aromatic/Hydrophobic Feature: The N1-benzyl group provides a significant hydrophobic and aromatic region that can engage in van der Waals and π-π stacking interactions with the receptor. researchgate.net

Hydrogen Bond Donor/Acceptor: The nitrogen atom of the 2,3-dihydroindole ring can act as a hydrogen bond acceptor, while the C6-amino group can serve as a hydrogen bond donor. These features are often critical for anchoring the ligand within the binding site.

Three-Dimensional Scaffold: The non-planar 2,3-dihydroindole ring provides a defined three-dimensional structure that orients the other pharmacophoric features in a specific spatial arrangement.

Molecular modeling studies on related compounds have provided insights into potential binding motifs. For instance, in the binding of spiropiperidine-based ligands, the benzyl group was shown to fit into a hydrophobic pocket, engaging in π-stacking interactions with a tyrosine residue. researchgate.net The nitrogen and oxygen atoms of the core structure were involved in hydrogen bonding with arginine and other polar residues. researchgate.net

The following table outlines the likely pharmacophoric features of this compound and their potential roles in receptor binding.

| Pharmacophoric Feature | Structural Moiety | Potential Role in Binding | Inferred From |

| Aromatic/Hydrophobic Region | N1-Benzyl Group | π-π stacking, hydrophobic interactions | researchgate.net |

| Hydrogen Bond Acceptor | Indoline Nitrogen | Interaction with H-bond donor residues | General pharmacophore principles |

| Hydrogen Bond Donor | C6-Amino Group | Interaction with H-bond acceptor residues | nih.gov |

| 3D Scaffold | 2,3-Dihydroindole Ring | Spatial orientation of other features | nih.gov |

Table of Compounds

Applications in Materials Science and Other Scientific Fields Academic Focus

Research on Integration into Organic Electronic Materials

There is currently a lack of published research specifically investigating the integration of 1-Benzyl-2,3-dihydro-1H-indol-6-ylamine into organic electronic materials. While the broader class of aromatic amines and indole (B1671886) derivatives is of interest in organic electronics due to their potential electron-donating properties, no studies were found that characterize the electronic or photophysical properties of this compound or its performance in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The core structure of the molecule, featuring an indoline (B122111) ring with a benzyl (B1604629) group and an amine substituent, suggests potential for such applications, but this remains to be experimentally verified and documented in peer-reviewed literature.

Role as Components in Advanced Dyes and Pigments Research

Scientific literature does not currently contain studies on the use of this compound as a primary component or precursor in the synthesis of advanced dyes and pigments. The synthesis of azo dyes, for instance, often involves the diazotization of aromatic amines followed by coupling with a suitable partner. lpnu.uanih.govnih.gov While this compound possesses an amino group that could potentially undergo diazotization, no research has been published detailing such reactions or the properties of any resulting colorants. The development of novel dyes often focuses on achieving specific chromophoric and auxochromic combinations to impart desired colors and fastness properties, but the exploration of this specific indoline derivative for such purposes has not been reported.

Research on Corrosion Inhibition Properties in Material Science

No dedicated studies on the corrosion inhibition properties of this compound have been found in the existing scientific literature. Research into organic corrosion inhibitors often focuses on molecules containing heteroatoms (such as nitrogen, oxygen, and sulfur) and aromatic rings, which can facilitate adsorption onto metal surfaces. researchgate.netgoogle.comresearchgate.net While the molecular structure of this compound fits this general profile, there are no published reports that evaluate its effectiveness in preventing or reducing the corrosion of metals in various environments. Studies on related but distinct molecules, such as indazole and triazole derivatives, have shown corrosion inhibition potential, but these findings cannot be directly extrapolated to this compound without specific experimental data.

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Strategies for Advanced 1-Benzyl-2,3-dihydro-1H-indol-6-ylamine Analogs

The future of synthesizing advanced analogs of this compound lies in creating more complex, polycyclic, and functionally diverse structures with high precision and efficiency. Research is moving beyond traditional methods to embrace novel strategies that offer greater control over the final molecular architecture.

Key emerging strategies include:

Divergent Synthesis: Using a single set of starting materials and a common catalyst to generate multiple distinct fused indoline (B122111) scaffolds, such as tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles. scienceopen.com This approach is highly atom-economical and allows for the creation of diverse compound libraries from a central intermediate. scienceopen.com

Solid-Phase Synthesis: Employing polymer-bound selenenyl bromide resins to cyclize ortho-allylanilines, which can then be functionalized and cleaved through various methods like radical cyclization and oxidative elimination to produce diverse indoline structures. thermofisher.com This methodology is well-suited for constructing combinatorial libraries for high-throughput screening. thermofisher.com

Catalytic C-H Amination: Utilizing palladium(II)-catalyzed intramolecular amination of C(sp²)-H bonds to form the indoline ring. nih.gov This method is noted for its high efficiency, mild reaction conditions, and the use of inexpensive reagents, making it attractive for large-scale synthesis. nih.gov

Auto-Tandem Catalysis: A reductive cyclization of alkynyl α-iminoesters using an organosuperbase catalyst can produce N-H indoline derivatives under mild conditions, showcasing an innovative approach to ring formation. nih.gov

These advanced synthetic routes will enable the creation of next-generation analogs with tailored properties for specific biological targets.

Exploration of New Biological Targets and Therapeutic Potentials Beyond Current Scope

While the initial therapeutic focus of indoline derivatives has been significant, future research is set to drastically broaden their application scope. The structural versatility of the indoline nucleus allows it to interact with a wide array of biological targets. atlasofscience.orgnih.gov

Emerging therapeutic areas and biological targets for indoline-based compounds include:

| Therapeutic Area | Potential Biological Target/Mechanism | Supporting Research Insights |

| Oncology | Inhibition of protein kinases, DNA topoisomerases, tubulin polymerization, and p53 pathway modulation. frontiersin.orgdenovobiolabs.comazolifesciences.com | Indole (B1671886) derivatives are being investigated as potent agents against aggressive cancers like glioblastoma (GBM). denovobiolabs.comazolifesciences.com |

| Infectious Diseases | Inhibition of Trypanosoma brucei (Human African Trypanosomiasis), antiviral activity (e.g., against Hepatitis C, SARS-CoV-2), antibacterial, and antifungal effects. atlasofscience.orgfrontiersin.orgnih.gov | Atevirdine, an indole derivative, acts as a non-nucleoside reverse transcriptase inhibitor. frontiersin.org |

| Neurodegenerative Diseases | Targeting of cholinesterases (AChE, BuChE) and amyloid-beta (Aβ) aggregation in Alzheimer's disease. pharma-industry-review.com | Indole derivatives are being optimized as multi-target-directed ligands for Alzheimer's treatment. pharma-industry-review.com |

| Inflammatory Conditions | Potent antioxidant and anti-inflammatory activities, reducing LPS-induced elevation of NO, TNF-α, and IL-6. nih.gov | Certain indoline derivatives show anti-inflammatory activity at concentrations 100 times lower than unsubstituted indoline. nih.gov |